10-Nitrolinoleic acid
Overview
Description
10-Nitrolinoleic acid (LNO2) is a nitrated fatty acid derived from linoleic acid, which is generated through nitric oxide (NO) and fatty acid-dependent redox reactions. It is recognized for its anti-inflammatory cell signaling properties and has been identified as a potent endogenous ligand for peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear hormone receptor that regulates glucose homeostasis, lipid metabolism, and inflammation .
Synthesis Analysis
The synthesis of 10-nitrolinoleic acid has been achieved through a practical eight-step, convergent sequence, which features a nitro aldol reaction as a key step. This synthetic route allows for the preparation of 10-nitrolinoleic acid as a single regio- and geometrical isomer, which is crucial for its biological activity .
Molecular Structure Analysis
10-Nitrolinoleic acid exists as a mixture of regioisomers, with the 10-nitro derivative being one of the significant forms. These isomers have been separated and identified using NMR spectroscopy, revealing that they have distinct bioactivities, particularly in their ability to activate PPARγ .
Chemical Reactions Analysis
The stability and reactivity of 10-nitrolinoleic acid have been studied, showing that it decays at different rates depending on the isomeric form. The 10-nitro isomer decays more slowly compared to the 9-nitro isomer, which undergoes rapid decay in neutral aqueous medium, leading to various products including hydroxy-, keto-, and nitronitrate ester derivatives. These differences in stability may explain the presence of the 10-nitro isomer in biological fluids .
Physical and Chemical Properties Analysis
10-Nitrolinoleic acid exhibits pluripotent signaling properties, including the activation of endothelial heme oxygenase 1 (HO-1) expression, which is an adaptive response to inflammatory mediators and oxidative stress. This activation occurs at clinically relevant concentrations and is independent of PPARγ, suggesting additional signaling pathways . The physical properties of LNO2, such as its aqueous decay and release of nitric oxide, are influenced by the surrounding environment, with stabilization occurring in hydrophobic microenvironments .
Scientific Research Applications
Nitric Oxide Signaling Transduction
10-Nitrolinoleic acid plays a significant role in nitric oxide signaling. Schopfer et al. (2005) found that the aqueous decay of 10-nitrolinoleic acid releases nitric oxide (·NO), which is a crucial signaling molecule in various biological processes. This release of ·NO by 10-nitrolinoleic acid indicates its potential in modulating nitric oxide signaling pathways in different biological contexts (Schopfer et al., 2005).
Stability and Reactivity
Manini et al. (2008) investigated the stability and reactivity of 10-nitrolinoleic acid, providing insights into its chemical behavior under physiological conditions. They observed that 10-nitrolinoleic acid has different stability profiles compared to its isomers, which can impact its biological activities (Manini et al., 2008).
PPAR-gamma Activation
The ability of 10-nitrolinoleic acid to activate peroxisome proliferator-activated receptor gamma (PPAR-gamma) was a focus of research by Gorczynski et al. (2009). They found that different nitroalkene fatty acids, including 10-nitrolinoleic acid, activate PPARgamma at submicromolar concentrations, suggesting their significant role in metabolic regulation (Gorczynski et al., 2009).
Modulation of Cellular Signaling
Alexander et al. (2006) explored how 10-nitrolinoleic acid modulates cellular signaling. Their findings suggest that 10-nitrolinoleic acid, through its interaction with multidrug resistance protein 1 (MRP1), can influence cellular responses, particularly in the context of PPARgamma-dependent transcription activation (Alexander et al., 2006).
Pharmacokinetics in Adipose Tissue
Fazzari et al. (2017) provided insights into the pharmacokinetics of nitro-fatty acids like 10-nitrolinoleic acid in adipose tissue. They observed preferential accumulation and distinct metabolism in adipose tissue, highlighting the unique pharmacokinetic profile of nitro-fatty acids (Fazzari et al., 2017).
Induction of Nrf2-Dependent and -Independent Responses
Kansanen et al. (2009) studied the effects of nitro-fatty acids on endothelial cells, particularly focusing on the Nrf2 pathway. They found that 10-nitrolinoleic acid can activate both Nrf2-dependent and -independent gene expression, suggesting its broader impact on cellular protective mechanisms (Kansanen et al., 2009).
Nitroalkene Activation of TRP Channels
Artim et al. (2011) investigated the effects of nitroalkenes, including 10-nitrolinoleic acid, on transient receptor potential (TRP) channels. They demonstrated that 10-nitrolinoleic acid activates TRP channels on sensory neurons, which could have implications for bladder activity modulation (Artim et al., 2011).
Future Directions
Nitrolinoleic acid is present in plasma lipoproteins and red blood cell membranes at concentrations of 500 nM, rendering this species the most quantitatively abundant, biologically active oxide of nitrogen in the human vascular compartment . This suggests that nitroalkene derivatives of linoleic acid are pluripotent signaling mediators that act not only via receptor-dependent mechanisms, but also by transducing the signaling actions of NO via pathways subject to regulation by the relative distribution of LNO2 to hydrophobic versus aqueous microenvironments .
properties
IUPAC Name |
(9E,12Z)-10-nitrooctadeca-9,12-dienoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H31NO4/c1-2-3-4-5-8-11-14-17(19(22)23)15-12-9-6-7-10-13-16-18(20)21/h8,11,15H,2-7,9-10,12-14,16H2,1H3,(H,20,21)/b11-8-,17-15+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LELVHAQTWXTCLY-XYWKCAQWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC(=CCCCCCCCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C\C/C(=C\CCCCCCCC(=O)O)/[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H31NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201261386 | |
Record name | (9E,12Z)-10-Nitro-9,12-octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 10-Nitrolinoleic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005049 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
10-Nitrolinoleic acid | |
CAS RN |
774603-04-2 | |
Record name | (9E,12Z)-10-Nitro-9,12-octadecadienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=774603-04-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (9E,12Z)-10-Nitro-9,12-octadecadienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201261386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-Nitrolinoleic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0005049 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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